(N'-carbamimidoylcarbamimidoyl)-ethylazanium;chloride
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Overview
Description
(N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride typically involves the reaction of dicyandiamide with ethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of intermediate guanidine compounds, which are then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where dicyandiamide and ethylamine are reacted in an aqueous medium. The reaction mixture is then purified through crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different guanidine derivatives.
Reduction: It can be reduced to simpler amine compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperatures and in aqueous or organic solvents .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and other nitrogen-containing compounds .
Scientific Research Applications
(N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: The compound has been studied for its potential antibacterial and antiglycation properties.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form stable complexes with these molecules, altering their structure and function. This interaction is crucial for its antibacterial and antiglycation activities .
Comparison with Similar Compounds
Similar Compounds
Dicyandiamide: A precursor in the synthesis of (N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride.
Biguanides: Compounds like metformin, which are used in diabetes treatment.
Guanidine derivatives: Various substituted guanidines with similar chemical properties
Uniqueness
(N’-carbamimidoylcarbamimidoyl)-ethylazanium;chloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules.
Properties
IUPAC Name |
(N'-carbamimidoylcarbamimidoyl)-ethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5.ClH/c1-2-8-4(7)9-3(5)6;/h2H2,1H3,(H6,5,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKJPIBZJKDTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C(=NC(=N)N)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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